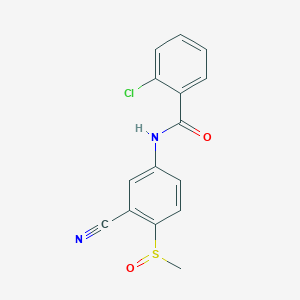
2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide” is a chemical compound with the molecular formula C15H11ClN2O2S and a molecular weight of 318.78 . It is also known by other synonyms such as “2-chloro-N-(3-cyano-4-methanesulfinylphenyl)benzamide” and "Benzamide, 2-chloro-N-[3-cyano-4-(methylsulfinyl)phenyl]-" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H11ClN2O2S. This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom . The exact arrangement of these atoms in the molecule would be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, some of these properties include its molecular weight (318.78), its molecular formula (C15H11ClN2O2S), and its physical state at room temperature . Other properties, such as its melting point, boiling point, and density, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Research by Kobayashi et al. (2013) presented an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl-1H-indoles, derived from compounds similar to 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, indicating its potential use in complex chemical syntheses (Kobayashi, Kobayashi, & Ezaki, 2013).
Metabolic Studies
Yue et al. (2011) studied the metabolism of a similar compound, GDC-0449 (a molecule structurally related to 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide), in rats and dogs, showing its extensive metabolism and suggesting its role in pharmacokinetic studies (Yue et al., 2011).
Catalytic Applications
Karimi-Jaberi et al. (2012) discussed the use of compounds with structural similarities in catalysis, specifically in the synthesis of certain derivatives, which can be relevant for understanding the catalytic potential of 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Pharmaceutical Research
Morgan et al. (1990) synthesized and studied the cardiac electrophysiological activity of compounds structurally related to 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, indicating its potential relevance in the development of new pharmaceuticals (Morgan et al., 1990).
Polymer Chemistry
Sun et al. (2010) explored the use of similar compounds in the synthesis of half-titanocene chlorides, highlighting its possible applications in polymer chemistry and material science (Sun et al., 2010).
Antibacterial Studies
Ahmed (2007) investigated the synthesis of new antibiotic and antibacterial drugs using compounds structurally related to 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, suggesting its potential in developing new antimicrobial agents (Ahmed, 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-chloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-21(20)14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWCJGFQJPZWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

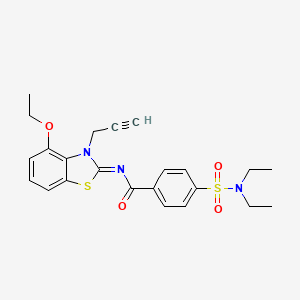

![1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2885457.png)
![Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2885458.png)

![8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2885461.png)
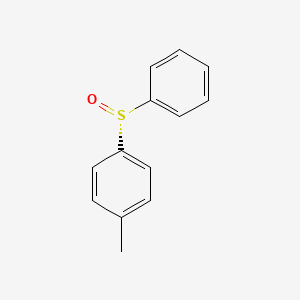

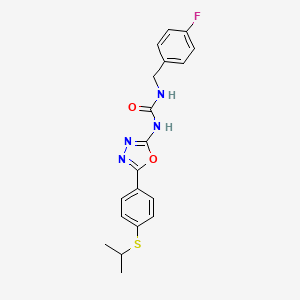
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-phenylacetamide](/img/structure/B2885469.png)
![6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid](/img/structure/B2885470.png)

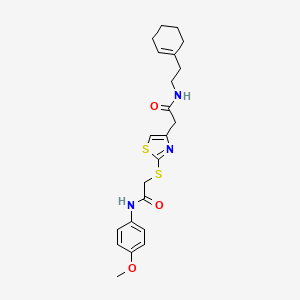
![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)